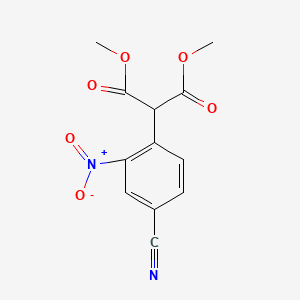

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Descripción

Contextualization of Dimethyl Malonate as a Synthon in Aromatic Functionalization

Dimethyl malonate is a fundamental reagent in organic synthesis, widely recognized as a versatile precursor and a key component in the malonic ester synthesis. wikipedia.org It functions as an important synthon, providing a two-carbon unit that can be readily introduced into various molecular frameworks. researchgate.net A significant application of dimethyl malonate is in the functionalization of aromatic systems, particularly in reactions with nitro-substituted aromatic compounds. researchgate.net

In these transformations, dimethyl malonate acts as a nucleophile. Under basic conditions, the active methylene (B1212753) group is deprotonated to form a stable carbanion. This carbanion can then participate in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient aromatic rings, such as those bearing nitro groups. researchgate.net This methodology provides an effective route for forming carbon-carbon bonds and introducing functionalized carbon substituents onto an aromatic nucleus. researchgate.net Dimethyl malonate's role is not limited to simple alkylation; it is also utilized in tandem or cascade reactions to construct complex heterocyclic systems. mdpi.commdpi.com

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₅H₈O₄ | wikipedia.org |

| Molar Mass | 132.115 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 1.154 g/cm³ | wikipedia.org |

| Melting Point | -62 °C | wikipedia.org |

| Boiling Point | 180 to 181 °C | wikipedia.org |

| Classification | Dicarboxylic acid derivative |

Overview of Nitro-Substituted Aromatic Systems in Chemical Transformations

Nitro-substituted aromatic compounds are pivotal intermediates in industrial and laboratory organic synthesis. libretexts.orgnih.gov The nitro group (—NO₂) is one of the most powerful electron-withdrawing groups, a characteristic that profoundly influences the reactivity of the aromatic ring to which it is attached. libretexts.org This strong electron-withdrawing effect deactivates the aromatic ring towards electrophilic aromatic substitution reactions, which typically require electron-rich substrates. masterorganicchemistry.com

Conversely, this deactivation for electrophilic attack is coupled with a strong activation for nucleophilic aromatic substitution (SNAr). nih.gov The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack, thereby lowering the activation energy of the reaction. nih.gov This makes positions ortho and para to the nitro group susceptible to substitution by nucleophiles. The products of aromatic nitration are therefore valuable precursors for synthesizing a wide range of functionalized aromatic compounds. libretexts.org Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to an extensive array of other functionalities and heterocyclic systems. libretexts.org

| Reaction Type | Effect of Nitro Group | Mechanism |

|---|---|---|

| Electrophilic Aromatic Substitution | Strongly deactivating; meta-directing | Destabilizes the positively charged intermediate (arenium ion). libretexts.orgmasterorganicchemistry.com |

| Nucleophilic Aromatic Substitution | Strongly activating at ortho and para positions | Stabilizes the negatively charged intermediate (Meisenheimer complex). nih.gov |

Significance of Cyano-Functionalization in Aromatic Compounds

The introduction of a cyano (—C≡N) group onto an aromatic ring significantly alters the molecule's electronic properties. rsc.org Like the nitro group, the cyano group is strongly electron-withdrawing due to the electronegativity of the nitrogen atom and the sp-hybridized carbon. This property is exploited in the development of advanced organic materials. rsc.org Cyano-functionalized aromatic compounds are emerging as critical building blocks for high-performance n-type organic and polymeric semiconductors, which are essential for constructing various organic electronic devices. rsc.org

The electron-withdrawing nature of the cyano group helps to lower the energy levels of the frontier molecular orbitals (LUMO and HOMO) of the aromatic system. rsc.org This tuning of electronic properties is crucial for applications in organic thin-film transistors (OTFTs) and organic solar cells (OSCs). rsc.org Beyond materials science, the cyano group is a versatile functional handle in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making cyano-functionalized aromatics valuable intermediates for accessing a wide range of other compounds. researchgate.net

| Property | Effect of Cyano Group | Application |

|---|---|---|

| Electronic Properties | Strongly electron-withdrawing; lowers LUMO/HOMO energy levels. rsc.org | n-type organic semiconductors, organic electronics. rsc.org |

| Chemical Reactivity | Activates the ring for nucleophilic attack; serves as a versatile synthetic handle. | Precursor for carboxylic acids, amines, and heterocycles. researchgate.net |

| Optical Properties | Can induce red-shifted absorption and influence charge-transfer states. rsc.org | Organic dyes, chromophores, organic solar cells. rsc.org |

Research Landscape of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate within Contemporary Organic Chemistry

This compound is a polysubstituted aromatic compound that incorporates the functionalities discussed previously: a malonate ester, a nitro group, and a cyano group. This specific combination of substituents makes it a highly activated system for nucleophilic substitution and a potentially valuable intermediate in the synthesis of complex target molecules, particularly in medicinal chemistry and materials science.

The synthesis of this compound has been reported via the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzonitrile with dimethyl malonate. chemicalbook.com The reaction is typically carried out in the presence of a base such as potassium tert-butylate in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com The chloro substituent, being ortho to the activating nitro group, is readily displaced by the malonate carbanion.

While extensive studies on the direct applications of this compound are not widely documented, its structural motifs are found in precursors to more complex molecules. For instance, related 2-nitrophenylmalonate diesters are used in the synthesis of 2-oxindoles, a core structure in many pharmaceuticals. google.com Similarly, analogous compounds have been identified as intermediates or impurities in the synthesis of kinase inhibitors like Nintedanib, highlighting the relevance of this class of molecules in drug discovery and development. veeprho.com The presence of multiple reactive sites—the nitro group which can be reduced, the cyano group which can be transformed, and the malonate esters which can be hydrolyzed and decarboxylated—positions this compound as a versatile building block for contemporary organic synthesis.

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 651747-69-2 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C₁₂H₁₀N₂O₆ | chemicalbook.comchemicalbook.com |

| Molecular Weight | 278.22 g/mol | chemicalbook.com |

| IUPAC Name | Propanedioic acid, 2-(4-cyano-2-nitrophenyl)-, 1,3-dimethyl ester | chemicalbook.com |

| Synthesis Route | From 4-Chloro-3-nitrobenzonitrile and Dimethyl malonate | chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

dimethyl 2-(4-cyano-2-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)8-4-3-7(6-13)5-9(8)14(17)18/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDCKPNYQDVOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428418 | |

| Record name | DIMETHYL 2-(4-CYANO-2-NITROPHENYL)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651747-69-2 | |

| Record name | DIMETHYL 2-(4-CYANO-2-NITROPHENYL)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 2 4 Cyano 2 Nitrophenyl Malonate

Direct Synthetic Approaches

Direct methods focus on the construction of the target molecule in a straightforward manner, typically by forming the key carbon-carbon bond between the aromatic ring and the malonate moiety.

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate. This reaction class is particularly effective due to the electronic properties of the substituted nitrobenzene (B124822) precursor. The presence of a strongly electron-withdrawing nitro group ortho to the leaving group activates the aromatic ring, making it susceptible to attack by nucleophiles. nih.gov

The most common and well-documented method for synthesizing the title compound involves the reaction of a 4-halo-2-nitrobenzonitrile with dimethyl malonate. google.comgoogle.com In this reaction, the malonate ester is first deprotonated by a suitable base to form a carbanion (a malonate diester anion). google.com This nucleophilic anion then attacks the electron-deficient carbon atom of the aromatic ring that bears the halogen leaving group. google.comgoogle.com

The reaction is typically carried out in a polar aprotic solvent, which helps to solvate the base's cation and facilitate the reaction. google.com Common bases include potassium carbonate and sodium hydride, while dimethylformamide (DMF) is a frequently used solvent. google.comnih.gov Following the nucleophilic attack and displacement of the halide, an acidification step is performed to protonate the resulting product, yielding this compound. google.com

Table 1: Examples of Nucleophilic Aromatic Substitution for Aryl Malonate Synthesis This table presents data for analogous reactions, illustrating the general methodology.

| Starting Halonitroarene | Base | Solvent | Product | Yield | Reference |

| 4-chloro-1-fluoro-2-nitrobenzene | Potassium Carbonate | DMF | Dimethyl 2-(4-chloro-2-nitrophenyl)malonate | 90% | nih.gov |

| 2,5-difluoronitrobenzene | Potassium Carbonate | DMF | Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate | - | nih.gov |

| 2,4-difluoronitrobenzene | Potassium Carbonate | DMF | Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | - | nih.gov |

| 2,5-dichloronitrobenzene | Sodium Hydride | DMF/Toluene | Dimethyl 4-chloro-2-nitrophenyl malonate | 79% | google.com |

The efficiency and selectivity of the SNAr reaction are highly dependent on the nature of the leaving group and the specific reaction conditions employed.

Leaving Group: In SNAr reactions, the rate of substitution is influenced by the ability of the leaving group to depart. For halogens, the typical reactivity order is F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack to form a stabilized intermediate (a Meisenheimer complex), and the high electronegativity of fluorine strongly stabilizes this transition state. nih.gov In the synthesis of related compounds, such as Dimethyl-2-(4-chloro-2-nitrophenyl)malonate from 4-chloro-1-fluoro-2-nitrobenzene, the fluoride (B91410) ion is preferentially displaced over the chloride ion, demonstrating this principle and leading to a high yield of 90%. nih.gov

Reaction Conditions:

Base: The choice of base is critical for generating the malonate anion. Strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) are also effective and can be easier to handle. google.comnih.gov

Solvent: Polar aprotic solvents such as DMF or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate cations, leaving the nucleophilic anion more reactive. google.comnih.gov

Temperature: Elevated temperatures, often in the range of 50-150°C, are typically used to ensure the reaction proceeds to completion in a reasonable timeframe. google.com

The generally accepted mechanism for these reactions involves a two-step addition-elimination sequence via the discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups and less stabilized anions. nih.gov

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. semanticscholar.orgnih.govnih.gov While a specific MCR for the direct synthesis of this compound is not prominently featured in the literature, MCRs involving dimethyl malonate are a powerful tool for constructing complex molecular architectures. researchgate.netmdpi.com These reactions represent a potential, albeit less explored, pathway for derivatives of the title compound.

The mechanisms of MCRs are characterized by a sequence of bond-forming events that occur in a single pot. mdpi.com For MCRs involving dimethyl malonate to form complex heterocyclic systems, the process often begins with a Knoevenagel condensation or a similar reaction to form an activated intermediate. semanticscholar.orgmdpi.com This is typically followed by a Michael addition of a nucleophile, such as the dimethyl malonate anion. mdpi.com Subsequent intramolecular cyclization and isomerization steps can then lead to the final complex product. mdpi.com In one such example, the reaction of salicylaldehyde, malononitrile (B47326) dimer, and dimethyl malonate proceeds through the formation of an intermediate via Knoevenagel condensation, followed by a Michael addition of dimethyl malonate and subsequent cyclizations to form four new bonds in one stage. mdpi.com

MCRs offer significant advantages over traditional linear synthetic routes, aligning with the principles of green chemistry. nih.govrsc.org

Atom Economy: This concept measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net MCRs are known for their high atom economy, as most or all of the atoms from the starting materials become part of the product, minimizing waste. rsc.orgresearchgate.net Many MCRs have an atom economy of at least 80%. rsc.org

Step Efficiency: By combining multiple synthetic steps into a single operation, MCRs reduce the need for purification of intermediate compounds, which saves time, solvents, and energy. nih.gov This leads to a more cost-effective and environmentally friendly process compared to stepwise syntheses. nih.govresearchgate.net The convergence and simplicity of MCRs make them a highly efficient strategy for generating molecular complexity. nih.gov

Alkylation Reactions Utilizing Activated Methylene (B1212753) Compounds

The synthesis of arylmalonates, such as this compound, frequently employs the alkylation of activated methylene compounds. This approach leverages the nucleophilicity of carbanions derived from malonic esters to form new carbon-carbon bonds with electrophilic aromatic systems.

Alkylation of Aromatic Nitro Compounds as a General Strategy

A primary and effective strategy for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of an activated aromatic nitro compound with a carbanion generated from an activated methylene compound, such as dimethyl malonate.

Aromatic rings are typically nucleophilic, but the presence of potent electron-withdrawing groups can render them susceptible to nucleophilic attack. wikipedia.org In the case of the target molecule's precursor, the nitro (—NO₂) group and the cyano (—CN) group, positioned ortho and para to the leaving group (typically a halide), respectively, strongly activate the aromatic ring. wikipedia.org This activation facilitates the displacement of the leaving group by a nucleophile.

The general reaction proceeds as follows:

Formation of the Nucleophile: A base, such as potassium carbonate or sodium hydride, deprotonates the α-carbon of dimethyl malonate. This carbon is acidic (pKa ≈ 13) due to the resonance stabilization of the resulting enolate by the two adjacent ester carbonyl groups. masterorganicchemistry.com

Nucleophilic Attack: The malonate enolate attacks the carbon atom bearing the leaving group on the nitroaromatic ring. This is typically the rate-determining step. wikipedia.org

Formation of the Meisenheimer Complex: The addition of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitro and cyano groups. wikipedia.org

Elimination and Rearomatization: The leaving group (e.g., F⁻ or Cl⁻) is subsequently eliminated, and the aromaticity of the ring is restored, yielding the final product. wikipedia.org

A plausible synthetic route to this compound would utilize 4-fluoro-2-nitrobenzonitrile (B1304810) or 4-chloro-2-nitrobenzonitrile (B1583667) as the aromatic substrate. The choice of a fluoride as the leaving group is often preferred as the C-F bond is highly polarized, making the carbon more electrophilic, and fluoride is a good leaving group in SNAr reactions due to the high electronegativity which stabilizes the forming anion. wikipedia.org

The reaction conditions are analogous to those reported for similar compounds. For instance, the synthesis of dimethyl-2-(4-chloro-2-nitrophenyl)malonate is achieved by reacting 4-chloro-1-fluoro-2-nitrobenzene with dimethyl malonate in the presence of potassium carbonate in dimethylformamide (DMF). nih.gov

Table 1: Proposed SNAr Reaction Conditions for this compound

| Parameter | Details | Reference Analogy |

| Aromatic Substrate | 4-Fluoro-2-nitrobenzonitrile | nih.gov |

| Nucleophile | Dimethyl malonate | nih.gov |

| Base | Potassium Carbonate (K₂CO₃) | nih.gov |

| Solvent | Dimethylformamide (DMF) | nih.gov |

| Stoichiometry | 1:1 ratio of substrate to nucleophile, with excess base | nih.gov |

This method is a direct and widely applicable strategy for forming aryl-carbon bonds in highly electron-deficient aromatic systems.

Stereochemical Considerations in Alkylation Processes

The structure of this compound features a methine carbon (the α-carbon of the malonate moiety) bonded to the aromatic ring. This carbon is a prochiral center. However, the synthesis of this specific molecule via the SNAr pathway from achiral precursors (e.g., 4-fluoro-2-nitrobenzonitrile and dimethyl malonate) results in an achiral product.

The lack of stereoselectivity arises from the mechanism of the SNAr reaction. The key intermediate, the Meisenheimer complex, is planar with respect to the aromatic ring system. wikipedia.org The nucleophilic attack occurs on an sp²-hybridized carbon of the benzene (B151609) ring, and the subsequent elimination of the leaving group does not involve the formation of a new stereocenter at the point of substitution.

While the target molecule itself is achiral, it is important to consider the broader context of stereochemistry in related alkylation processes. For instance, if the malonate ester itself were substituted with a chiral auxiliary or if the reaction were performed with a chiral catalyst, it could be possible to achieve stereoselectivity in similar systems. Asymmetric phase-transfer catalysis has been successfully employed for the enantioselective α-alkylation of malonate esters, demonstrating that chiral environments can induce stereoselectivity at the malonate's α-carbon. frontiersin.orgresearchgate.net However, in the direct SNAr synthesis of this compound, the reaction proceeds without stereochemical control, yielding a single, achiral product.

Indirect and Convergent Synthetic Routes

Beyond direct alkylation, indirect and convergent strategies offer alternative pathways to this compound. These routes may involve the transformation of closely related functional groups.

Transformations from Related α-Cyanoacetate Esters

An alternative synthetic approach involves the conversion of a 2-nitroaryl-α-cyanoacetate ester into the corresponding malonate diester. This strategy would begin with a molecule such as methyl 2-cyano-2-(4-cyano-2-nitrophenyl)acetate, which is first synthesized via an SNAr reaction between 4-fluoro-2-nitrobenzonitrile and methyl cyanoacetate. The subsequent step is the conversion of the nitrile group into a methyl ester.

Alcoholysis of 2-Nitroaryl-α-cyanoacetate Esters

The transformation of the nitrile functionality in a 2-nitroaryl-α-cyanoacetate ester into a carboxylate ester can be achieved through alcoholysis. This reaction involves treating the cyano-ester with an alcohol (in this case, methanol) under acidic conditions, typically in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) and heat. google.com

This process is analogous to the industrial synthesis of malonic esters from cyanoacetic acid, which involves simultaneous hydrolysis of the nitrile and esterification. google.comgoogleapis.com The reaction effectively converts the cyano group (—CN) into a methoxycarbonyl group (—COOCH₃), thus transforming the α-cyanoacetate scaffold into a malonate diester.

This route provides an alternative to the direct use of dimethyl malonate, which may be advantageous depending on the availability and reactivity of the starting materials.

Mechanistic Analysis of Interconversion Pathways

The acid-catalyzed alcoholysis of a nitrile to an ester is a well-established transformation that proceeds through several key steps. The mechanism, often referred to as the Pinner reaction followed by hydrolysis, can be described as follows:

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid catalyst. This enhances the electrophilicity of the nitrile carbon.

Nucleophilic Attack by Alcohol: A molecule of methanol (B129727) acts as a nucleophile, attacking the activated nitrile carbon.

Formation of an Imidate Salt: A series of proton transfers results in the formation of a methyl imidate salt (also known as a Pinner salt).

Hydrolysis to Ester: In the presence of water (which can be present in the sulfuric acid or added during workup), the imidate salt is hydrolyzed. Water attacks the imidate carbon, and after a sequence of proton transfers and the elimination of ammonia (B1221849) (which is protonated to form ammonium), a carbonyl group is formed, yielding the final ester product.

This pathway provides a robust method for the interconversion of a nitrile to an ester, completing the convergent synthesis of this compound from an α-cyanoacetate precursor.

Functional Group Interconversions on Malonate Scaffolds

Functional group interconversion (FGI) is a strategic approach in multi-step synthesis that involves converting one functional group into another. solubilityofthings.comyoutube.com This allows for the use of more readily available starting materials or facilitates reactions that would otherwise be incompatible with the existing functional groups.

Precursor Synthesis and Subsequent Cyano-Group Introduction

A primary pathway to this compound involves first constructing the nitrophenyl malonate core, followed by the introduction of the cyano group. This typically begins with a nucleophilic aromatic substitution reaction between a di-substituted nitrobenzene and dimethyl malonate. For instance, a precursor such as dimethyl 2-(4-chloro-2-nitrophenyl)malonate can be synthesized from 4-chloro-1-fluoro-2-nitrobenzene or 2,5-dichloronitrobenzene and dimethyl malonate. nih.govgoogle.com

Following the formation of the halogenated nitrophenyl malonate, the cyano group can be introduced. This transformation is commonly achieved through methods such as nickel-catalyzed cyanation, which has proven effective for converting aryl halides to aryl nitriles under relatively mild conditions. mdpi.com Various cyanide sources can be employed, including metal cyanides like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II), and organic sources like acetone (B3395972) cyanohydrin. mdpi.comorganic-chemistry.org

Nitro Group Manipulations Prior to Malonate Attachment

An alternative synthetic logic involves manipulating the nitro group's precursor before attaching the malonate moiety. This approach is less direct for this specific target molecule but represents a valid strategy in broader synthetic contexts. For example, a synthetic sequence could begin with a molecule containing an amino group, which is then converted to a nitro group later in the synthesis. However, for this compound, the most direct and widely reported method involves starting with a pre-functionalized nitroaromatic compound, such as 4-chloro-3-nitrobenzonitrile. nih.gov The strong electron-withdrawing properties of both the nitro and cyano groups highly activate the chlorine atom for nucleophilic aromatic substitution by the dimethyl malonate anion. libretexts.orgerowid.org

Optimization of Reaction Conditions and Reagents

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, the base and any catalysts used, and the physical conditions such as temperature and pressure. scielo.brchemrxiv.org

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent is critical in SNAr reactions. Polar aprotic solvents are generally preferred as they can dissolve ionic reagents and stabilize the charged Meisenheimer complex intermediate formed during the reaction, without overly solvating the nucleophile, which would reduce its reactivity. libretexts.orgrsc.org

Commonly used solvents for the synthesis of nitrophenyl malonates include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724). nih.govresearchgate.net DMF is frequently cited for its ability to promote the reaction between 2-fluoronitrobenzene derivatives and dimethyl malonate, leading to high yields. nih.gov The polarity of the solvent can significantly influence the reaction rate; for example, studies on similar SNAr reactions have shown that polar solvents stabilize the ionic intermediates and transition states, thereby lowering the activation energy barrier and accelerating the reaction. libretexts.org

Table 1: Effect of Solvent on SNAr Reactions

| Solvent | Type | General Effect on SNAr | Reference |

| Dimethylformamide (DMF) | Polar Aprotic | Often provides high yields for nitrophenyl malonate synthesis. | nih.gov |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong ion stabilization can accelerate reaction rates. | google.com |

| Acetonitrile | Polar Aprotic | Effective solvent, offering a good balance of conversion and selectivity. | scielo.br |

| Toluene | Nonpolar | Generally less effective for SNAr unless a phase-transfer catalyst is used. | nih.gov |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Used in purification but can also serve as a reaction solvent. | nih.gov |

| Ethanol (B145695) | Polar Protic | Can slow SNAr by stabilizing the nucleophile through hydrogen bonding. | researchgate.net |

Catalyst and Base Selection in Malonate Alkylation and Substitution Reactions

The generation of the malonate anion (enolate) is a crucial first step, requiring a suitable base. The choice of base affects the concentration of the nucleophile and can influence reaction rates and side product formation. researchgate.net

Strong bases like sodium hydride (NaH) are effective but require anhydrous conditions. google.com More commonly, weaker inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are used, especially in polar aprotic solvents like DMF. nih.gov Potassium carbonate is frequently employed in a 3-fold excess to ensure complete deprotonation of the dimethyl malonate. nih.gov While the SNAr reaction on highly activated aryl halides is often not explicitly catalytic, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) iodide can be beneficial, particularly when dealing with heterogeneous reaction mixtures, by facilitating the transfer of the anionic nucleophile into the organic phase. nih.govfrontiersin.org

Table 2: Common Bases and Catalysts in Malonate Arylation

| Reagent | Type | Role | Common Conditions | Reference |

| Potassium Carbonate (K₂CO₃) | Base | Deprotonates dimethyl malonate to form the nucleophile. | Used in excess (e.g., 3 equiv.) in DMF. | nih.gov |

| Sodium Hydride (NaH) | Base | Strong, non-nucleophilic base for complete enolate formation. | Requires anhydrous solvents like THF or DMSO. | google.com |

| Cesium Carbonate (Cs₂CO₃) | Base | Effective base, sometimes offering improved yields over K₂CO₃. | Used in phase-transfer catalysis. | frontiersin.org |

| Tetrabutylammonium iodide | Phase-Transfer Catalyst | Facilitates transport of the malonate anion across phases. | Used in catalytic amounts with a base like K₂CO₃. | nih.gov |

Temperature and Pressure Parameters in Synthetic Protocols

Temperature is a key parameter that controls the rate of reaction. For the synthesis of nitrophenyl malonates via SNAr, elevated temperatures are typically required to overcome the activation energy barrier. A general procedure involves heating the reaction mixture, for example, at 90 °C for several hours in DMF. nih.gov

Increasing the temperature generally accelerates the reaction, but excessive heat can lead to decomposition of reactants or products and the formation of undesired side products. erowid.org Therefore, optimization is necessary to find a balance between reaction time and product purity. For most lab-scale solution-phase syntheses of this type, the reaction is conducted at atmospheric pressure in standard glassware. High-pressure conditions are generally not required unless volatile reactants are used or specific mechanistic pathways are being targeted. erowid.org

Reaction Mechanisms and Chemoselective Transformations of Dimethyl 2 4 Cyano 2 Nitrophenyl Malonate

Nucleophilic Substitution Reactions Involving the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-poor aromatic rings. wikipedia.org This mechanism typically involves a two-step addition-elimination process where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before a leaving group is expelled to restore aromaticity. wikipedia.orgnumberanalytics.com The aromatic ring of dimethyl 2-(4-cyano-2-nitrophenyl)malonate is exceptionally primed for such reactions.

Regioselectivity and Electronic Effects of Cyano and Nitro Groups

The rate and regioselectivity of SNAr reactions are profoundly influenced by the electronic properties of substituents on the aromatic ring. numberanalytics.com Electron-withdrawing groups (EWGs) are essential as they decrease the electron density of the ring, making it more electrophilic and susceptible to nucleophilic attack. numberanalytics.com Furthermore, EWGs positioned ortho or para to the leaving group are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. wikipedia.orgnumberanalytics.com

In the case of the 4-cyano-2-nitrophenyl group, both the nitro (-NO₂) and cyano (-CN) substituents are potent EWGs that activate the ring. numberanalytics.comnumberanalytics.com

Nitro Group (-NO₂): As one of the most powerful activating groups, the nitro group strongly withdraws electron density via both inductive and resonance effects. wikipedia.orgnumberanalytics.com

Cyano Group (-CN): The cyano group also activates the ring through strong inductive and resonance electron withdrawal. numberanalytics.com

For a hypothetical SNAr reaction on a substrate like 1-halo-4-cyano-2-nitrobenzene, the leaving group at the C1 position is ortho to the nitro group and para to the cyano group. This specific arrangement provides exceptional stabilization for the Meisenheimer complex, as the negative charge can be delocalized onto the oxygen atoms of the nitro group and the nitrogen atom of the cyano group. This dual activation makes the C1 position highly regioselective for nucleophilic attack.

| Group | Position Relative to C1 Leaving Group | Electronic Effect | Role in SNAr |

| **Nitro (-NO₂) ** | Ortho (C2) | Strong -I, Strong -R | Strong activation, stabilizes Meisenheimer complex |

| Cyano (-CN) | Para (C4) | Strong -I, Strong -R | Strong activation, stabilizes Meisenheimer complex |

Non-Chain Radical Nucleophilic Substitution Mechanisms (SN1(Ar))

An alternative mechanism for nucleophilic substitution on an aromatic ring is the SN1(Ar) mechanism. However, this pathway is extremely unfavorable for most aromatic substrates. wikipedia.org The SN1(Ar) mechanism would proceed through the unimolecular dissociation of the leaving group to form a highly unstable aryl cation intermediate. wikipedia.org

The instability of the aryl cation arises because the empty orbital is an sp² hybrid orbital, which is high in energy, and its formation is not assisted by the aromatic π system. wikipedia.org This mechanism is generally observed only for substrates with exceptionally good leaving groups, such as diazonium salts. wikipedia.org For the 4-cyano-2-nitrophenyl system, the presence of two strong electron-withdrawing groups would further destabilize any positive charge on the aromatic ring, making the formation of an aryl cation even less probable. Therefore, the SN1(Ar) mechanism is not a competitive pathway compared to the highly favored SNAr mechanism.

Competitive Reaction Pathways in Aromatic Substitution

For a highly activated system like the 4-cyano-2-nitrophenyl ring, the SNAr pathway is dominant. wikipedia.org Competitive reaction pathways in this context primarily relate to the regioselectivity of the nucleophilic attack when multiple leaving groups are present on the aromatic ring. nih.gov

For instance, in a molecule like 1,5-difluoro-2-nitro-4-cyanobenzene, a nucleophile would have to choose between displacing the fluorine at C1 or C5.

Attack at C1: This position is activated by an ortho nitro group and a para cyano group.

Attack at C5: This position is activated by an ortho nitro group and is meta to the cyano group.

The resonance stabilization offered by a para substituent is typically very effective. Therefore, the combined ortho/para activation at the C1 position would render it significantly more electrophilic than the C5 position, leading to a highly selective substitution at C1. nih.gov Competition between a concerted SNAr mechanism and the stepwise pathway involving a Meisenheimer complex can also be considered. While concerted mechanisms have been proposed, the stepwise mechanism is generally accepted for highly electron-deficient aromatic systems reacting with strong nucleophiles. nih.gov

Reactivity of the Malonate Methylene (B1212753) Group

The second major site of reactivity in this compound is the methylene group (CH₂) flanked by the two ester carbonyls. The protons on this carbon are acidic and can be readily removed by a base to form a nucleophilic enolate. libretexts.orglibretexts.org

Enolate Formation and Subsequent Electrophilic Attack

The acidity of the α-protons in malonic esters (pKa ≈ 13 for diethyl malonate) is a well-established phenomenon. libretexts.org This acidity stems from two factors:

Inductive Effect: The electron-withdrawing character of the two adjacent ester carbonyl groups polarizes the C-H bonds. masterorganicchemistry.com

Resonance Stabilization: The resulting carbanion, or enolate, is highly stabilized by resonance, as the negative charge is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups. masterorganicchemistry.comyoutube.com

In this compound, the acidity of the methylene protons is further amplified by the powerful electron-withdrawing effect of the attached 2-nitro-4-cyanophenyl ring.

Formation of the enolate is typically achieved by using a base such as sodium ethoxide or sodium hydride. libretexts.org This nucleophilic enolate can then react with various electrophiles. A prominent example is the alkylation reaction, where the enolate attacks an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. libretexts.org This reaction is a fundamental step in the malonic ester synthesis, which is used to prepare substituted carboxylic acids. libretexts.orglibretexts.org

| Step | Description | Reagents | Product |

| 1. Enolate Formation | A base removes an acidic α-proton to form a resonance-stabilized enolate. | Sodium ethoxide (NaOEt), Sodium hydride (NaH) | Malonate enolate |

| 2. Electrophilic Attack | The nucleophilic enolate attacks an electrophile, such as an alkyl halide. | Alkyl halide (e.g., CH₃I, BnBr) | α-substituted malonate |

Michael Addition Reactions

The enolate derived from dimethyl malonate is considered a "soft" nucleophile, which makes it an excellent candidate for Michael addition reactions (also known as 1,4-conjugate additions). researchgate.netlookchem.com In this reaction, the malonate enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound or other suitable Michael acceptor. researchgate.netencyclopedia.pub

Common Michael acceptors for malonate enolates include:

α,β-unsaturated ketones (enones)

α,β-unsaturated aldehydes (enals)

α,β-unsaturated esters

Nitroolefins lookchem.commetu.edu.tr

The reaction is a powerful tool for C-C bond formation, creating a 1,5-dicarbonyl compound (or a related structure) which can be a precursor for further synthetic transformations, including cyclizations. researchgate.netnih.gov The reaction is often catalyzed by a base, which generates the required enolate in situ.

Transformations Involving the Nitro Group

The nitro group on the aromatic ring of this compound is a versatile functional group that serves as a key handle for a variety of chemical transformations. Its reduction is a critical step in the synthesis of more complex heterocyclic structures. The presence of other reducible moieties, namely the cyano and dimethyl ester groups, necessitates the use of chemoselective methods to achieve desired transformations.

Reductive cyclization is a powerful strategy that utilizes the nitro group as a masked amino group. In a single synthetic operation, the nitro group is reduced to an amine, which then participates in an intramolecular cyclization with another functional group within the molecule. This approach is highly efficient for constructing nitrogen-containing heterocycles.

A prominent application of reductive cyclization of 2-nitrophenylmalonate derivatives is the synthesis of oxindoles, which are core structures in many natural products and pharmaceutically active compounds. researchgate.net The process involves the reduction of the ortho-nitro group to an amino group, which then undergoes an intramolecular nucleophilic attack on one of the adjacent ester carbonyls. This attack, followed by the elimination of a molecule of methanol (B129727), results in the formation of the five-membered lactam ring characteristic of the oxindole (B195798) framework.

This tandem reduction-cyclization can be promoted by various catalytic systems. For instance, studies on analogous di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonates have shown that the introduction of an α-substituent on the malonate and the addition of acid can facilitate the reaction. researchgate.net Metal-catalyzed reductive cyclization cascades are also employed, where the reduction of the nitro group to an amine is followed by a spontaneous lactamization to form the oxindole ring. chemrxiv.org

| Substrate Class | Reagents and Conditions | Product Type | Key Features |

| 2-Alkyl-2-(2-nitrophenyl)malonate esters | Catalytic Hydrogenation (e.g., H₂, Pd/C), Acid | 3-Alkyloxindole-3-carboxylates | Acid promotes the cyclization step following nitro reduction. researchgate.net |

| Indolylidenecyanoesters and nitroalkanes (forming a nitro-Michael adduct) | Metal-catalyzed reduction (e.g., Ferrous sulfate) | Spiro[oxindole-3,3'-pyrrolidine] | The intermediate amine from nitro reduction attacks an ester group to form the spirooxindole. chemrxiv.org |

| Isatylidene malononitriles/cyanoacetates | Rongalite, Base | Spiro[2,3-dihydrofuran-3,3'-oxindole] | A reductive process followed by cyclization. rsc.org |

The synthesis of oxindoles from this compound is a classic example of a tandem reaction, specifically a nitro-reduction/lactamization sequence. The term "tandem" or "cascade" highlights that two or more bond-forming events occur sequentially in a single pot without the isolation of intermediates. researchgate.netchemrxiv.org

The plausible mechanism for this transformation begins with the chemoselective reduction of the nitro group to an aniline (B41778) derivative. The resulting amino group is positioned ortho to the malonate moiety, making it ideally situated for an intramolecular cyclization. This nucleophilic amine attacks one of the electrophilic ester carbonyls, forming a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a molecule of methanol, yielding the thermodynamically stable five-membered lactam ring of the oxindole. This entire sequence provides a highly atom-economical route to functionalized oxindole systems.

The primary challenge in utilizing this compound for further synthesis is the chemoselective reduction of the nitro group in the presence of the cyano and ester functionalities, which are also susceptible to reduction under various conditions. Achieving this selectivity is crucial for isolating the desired amino intermediate required for subsequent reactions like cyclization.

Several reagent systems have been developed to address this challenge. Classical methods often employ metals in acidic media. For example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) is a well-established method for reducing aromatic nitro compounds without affecting sensitive groups such as esters and nitriles. stackexchange.com Similarly, iron (Fe) or zinc (Zn) powder in the presence of a mild acid like acetic acid provides a gentle means of achieving this transformation. commonorganicchemistry.com

| Reagent System | Selectivity Profile | Typical Conditions | Notes |

| SnCl₂·2H₂O | High: Reduces NO₂; tolerates -CN, -COOR, halogens. stackexchange.com | Ethanol, Heat | A classic and reliable method for selective nitro reduction. stackexchange.com |

| Fe / Acid (e.g., AcOH, HCl) | Good: Reduces NO₂; generally tolerates esters and nitriles. commonorganicchemistry.comorganic-chemistry.org | Acetic Acid or aq. HCl | An economical and mild method. organic-chemistry.org |

| NaBH₄ / FeCl₂ | High: Reduces NO₂; ester and cyano groups are stable. researchgate.netthieme-connect.com | Methanol/THF, 28°C | Offers high yields and excellent chemoselectivity. researchgate.netthieme-connect.com |

| Hydrazine / Metal (e.g., Zn, Mg) | High: Reduces NO₂ in the presence of other reducible groups. niscpr.res.in | Hydrazine glyoxylate, Zn or Mg powder | An effective transfer hydrogenation method. niscpr.res.in |

| Catalytic Hydrogenation (H₂) | Variable: Can reduce -CN and cleave benzyl (B1604629) esters. | Pd/C, PtO₂, Raney Ni | Catalyst choice is critical; Raney Nickel may be preferred to avoid dehalogenation. commonorganicchemistry.com |

Reductive Cyclization Strategies

Decarboxylation Pathways

The malonate group in the title compound provides a synthetic handle for introducing a carboxymethyl or methyl group through decarboxylation. This process typically involves the removal of one or both of the carboxylate functionalities.

The decarboxylation of a malonate ester is a fundamental transformation, famously utilized in the malonic ester synthesis to produce carboxylic acids. masterorganicchemistry.comucalgary.ca The process is not a direct reaction from the diester but proceeds via a two-step sequence: hydrolysis followed by decarboxylation.

Ester Hydrolysis: The first step is the hydrolysis of the two dimethyl ester groups to the corresponding dicarboxylic acid, 2-(4-cyano-2-nitrophenyl)malonic acid. This is typically achieved by heating the diester with a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com

Thermal Decarboxylation: The resulting malonic acid derivative, which is a β-dicarboxylic acid, is susceptible to decarboxylation upon heating. The mechanism involves the formation of a cyclic, six-membered transition state, which facilitates the elimination of carbon dioxide (CO₂) to produce an enol intermediate. jove.com This enol then rapidly tautomerizes to the more stable final product, 2-(4-cyano-2-nitrophenyl)acetic acid. jove.com The thermal requirement for this step means that the reaction is often carried out by simply heating the isolated malonic acid, sometimes without a solvent, at elevated temperatures (e.g., >150°C). stackexchange.com

This sequence effectively transforms the malonate group into a substituted acetic acid moiety, providing a route to a different class of compounds from the same starting material.

| Step | Transformation | Typical Reagents/Conditions | Product |

| 1. Hydrolysis | Diester to Dicarboxylic Acid | Aqueous H₂SO₄ or HCl, Heat | 2-(4-cyano-2-nitrophenyl)malonic acid |

| 2. Decarboxylation | Dicarboxylic Acid to Monocarboxylic Acid | Heat (typically 100-160°C) | 2-(4-cyano-2-nitrophenyl)acetic acid |

Influence of Substituents on Decarboxylation Efficiency

The decarboxylation of malonic esters, a fundamental transformation in organic synthesis, is significantly influenced by the electronic nature of the substituents on the aromatic ring. In the case of dimethyl 2-(nitrophenyl)malonate derivatives, the presence of electron-withdrawing groups is crucial for facilitating this reaction. The Krapcho dealkoxycarbonylation is a widely employed method for the decarboxylation of esters bearing an α-electron-withdrawing substituent. researchgate.netwikipedia.org This reaction typically proceeds by heating the ester in a polar aprotic solvent with a salt, such as sodium chloride or lithium chloride.

The mechanism involves a nucleophilic attack by the halide ion on one of the methyl groups of the malonate, leading to the formation of a carboxylate intermediate and methyl halide. This is followed by the loss of carbon dioxide to yield a carbanion, which is subsequently protonated by a trace amount of water in the solvent to give the final product. The efficiency of this process is intrinsically linked to the stability of the carbanionic intermediate.

For this compound, both the nitro and cyano groups are potent electron-withdrawing groups. Their presence on the phenyl ring significantly stabilizes the carbanion formed upon decarboxylation through resonance and inductive effects. This enhanced stabilization lowers the activation energy for the decarboxylation step, thereby increasing the reaction's efficiency. The general influence of aryl substituents on the stability of carbanionic intermediates generated during decarboxylation is a recognized principle in organic chemistry. For instance, a phenyl group is known to provide more effective delocalization of electron density compared to less conjugated systems.

While specific quantitative data on the decarboxylation efficiency of a series of substituted dimethyl 2-(nitrophenyl)malonates is not extensively documented in readily available literature, the qualitative effect of electron-withdrawing substituents can be inferred from established chemical principles. The presence of multiple, strong electron-withdrawing groups, such as the 4-cyano and 2-nitro substituents, is expected to render the decarboxylation of the parent malonate significantly more facile compared to analogues with electron-donating or less-electron-withdrawing groups.

Table 1: Expected Qualitative Influence of Substituents on the Decarboxylation Efficiency of Dimethyl 2-(Aryl)malonates

| Substituent at para-position | Electronic Effect | Expected Decarboxylation Efficiency |

| -NO₂ | Strong Electron-Withdrawing | High |

| -CN | Strong Electron-Withdrawing | High |

| -H | Neutral | Moderate |

| -OCH₃ | Electron-Donating | Low |

Rearrangement Reactions

Beyond simple decarboxylation, this compound and related nitro-diesters can undergo fascinating rearrangement reactions to form complex heterocyclic structures. These transformations often involve the participation of the nitro group and are typically initiated by a reduction step.

Intramolecular Rearrangements of Nitro-Diesters to Methoxyindoles

A key rearrangement pathway for 2-nitrophenyl derivatives is their conversion to indole (B1671886) structures. The synthesis of indoles from nitroarenes is a classic and well-established area of organic chemistry, with methods like the Reissert and Leimgruber-Batcho syntheses providing foundational examples. rsc.orgwikipedia.org These processes generally involve the reduction of the nitro group to an amino or nitroso group, which then participates in a cyclization reaction.

In the context of forming methoxyindoles from nitro-diesters, the reaction pathway involves a reductive cyclization. While direct synthesis of 1-methoxyindoles from 2-nitrophenylacetaldehydes has been reported, the transformation from a malonate precursor implies a more complex sequence. rsc.org This would likely involve an initial reduction of the nitro group, followed by an intramolecular condensation and subsequent rearrangement. The presence of the malonate functionality provides the necessary carbon framework for the formation of the pyrrole (B145914) ring of the indole nucleus.

The synthesis of N-alkoxyindoles can also be achieved through the base-mediated cyclization of related compounds like 2-nitrostyrenes, suggesting that base-catalyzed intramolecular reactions of appropriately substituted nitroaromatics are a viable route to such heterocyclic systems.

Mechanistic Studies of Rearrangement Processes

The mechanistic underpinnings of the rearrangement of 2-nitroaryl compounds to indoles typically commence with the reduction of the nitro group. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., Pd/C), or chemical reductants like tin(II) chloride or sodium dithionite. wikipedia.org The initial reduction product can be a nitroso, hydroxylamino, or amino group.

In a plausible mechanism for the conversion of a dimethyl 2-(2-nitrophenyl)malonate to a methoxyindole, the nitro group is first partially reduced to a nitroso or hydroxylamino intermediate. This is followed by an intramolecular attack of the enolate of the malonate onto the reduced nitrogen species. Subsequent cyclization, dehydration, and aromatization steps would lead to the formation of the indole ring. The methoxy (B1213986) group on the indole nitrogen likely arises from the participation of one of the methyl ester groups or an external methylating agent, depending on the specific reaction conditions.

Mechanistic studies of related indole syntheses from nitroarenes have highlighted the formation of key intermediates. For example, in some transformations, a nih.govnih.gov-sigmatropic shift has been proposed as a key step following the initial reaction at the nitro group. rsc.org The precise mechanism for the rearrangement of this compound to a methoxyindole would require dedicated experimental and computational studies to elucidate the exact sequence of events and the nature of the intermediates involved. The presence of the cyano group would also be expected to influence the electronic properties of the intermediates and transition states throughout the reaction pathway.

Applications of Dimethyl 2 4 Cyano 2 Nitrophenyl Malonate As a Synthetic Intermediate

Building Block for Complex Carbon Skeletons

The presence of the malonate moiety makes Dimethyl 2-(4-cyano-2-nitrophenyl)malonate a valuable precursor for the formation of sophisticated carbon frameworks. The acidic α-hydrogen of the malonate can be easily removed by a base, generating a stabilized carbanion that acts as a potent nucleophile in various carbon-carbon bond-forming reactions.

The construction of all-carbon quaternary centers—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis due to steric hindrance. rsc.org Dialkyl malonates are effective nucleophiles for creating these sterically congested centers through reactions like Michael additions and allylic alkylations. nih.govorganic-chemistry.org

In this context, this compound can be deprotonated to form a nucleophile that attacks sterically hindered electrophiles. For instance, in an iridium-catalyzed asymmetric allylic alkylation, the malonate can react with trisubstituted allylic electrophiles to generate enantioenriched all-carbon quaternary stereocenters. organic-chemistry.org This methodology is crucial for synthesizing complex natural products and pharmacologically active molecules. rsc.org

Below is a table summarizing catalytic systems used for the formation of quaternary centers using malonate nucleophiles.

| Reaction Type | Catalyst/Reagent System | Electrophile Type | Product Feature |

| Asymmetric Allylic Alkylation | Iridium Complex / Lewis Acid (e.g., ZnI₂) | Trisubstituted Allylic Electrophiles | Enantioenriched All-Carbon Quaternary Center |

| Conjugate Addition | Copper Catalyst / Alkenylalanates | β-Substituted Cyclic Enones | Highly Congested Quaternary Center |

| Radical Allylation | Iron Promoter / Zn/MgCl₂ | Tertiary Alkyl Oxalates / Allyl Carbonates | Allylated Quaternary Carbon Center |

The application of such methods to this compound would yield products containing a highly substituted aromatic ring directly attached to a newly formed quaternary carbon, a structural motif of significant interest in medicinal chemistry.

This compound is itself a multi-substituted aromatic compound, and its functional groups serve as handles for further derivatization, leading to more complex aromatic systems. The nitro and cyano groups activate the ring for nucleophilic aromatic substitution, while also being amenable to a wide range of chemical transformations.

The most versatile functional group for further modification is the nitro group, which can be selectively reduced to an amino group. This amino functionality opens up numerous synthetic pathways, including diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents (e.g., halogens, hydroxyl, cyano). The amine can also undergo acylation, alkylation, or serve as a directing group for subsequent electrophilic aromatic substitution reactions.

The table below outlines potential transformations for each functional group on the aromatic ring.

| Functional Group | Reaction Type | Reagents | Potential New Substituent/Group |

| Nitro (-NO₂) | Reduction | H₂, Pd/C; or Fe, HCl | Amino (-NH₂) |

| Amino (-NH₂) | Diazotization / Sandmeyer | 1. NaNO₂, HCl; 2. CuX | Halogen (-F, -Cl, -Br, -I), Cyano (-CN), Hydroxyl (-OH) |

| Amino (-NH₂) | Acylation | Acyl Chloride, Pyridine | Amide (-NHCOR) |

| Cyano (-CN) | Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Malonate Ester | Hydrolysis & Decarboxylation | 1. NaOH; 2. H₃O⁺, heat | Acetic Acid Side Chain (-CH₂COOH) |

Through sequential manipulation of these functional groups, a wide array of polysubstituted aromatic compounds can be synthesized from this single precursor.

Precursor to Heterocyclic Compounds

The strategic placement of reactive functional groups makes this compound an excellent starting material for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. Reductive cyclization involving the ortho-positioned nitro group is a key strategy in many of these transformations.

The synthesis of the indole (B1671886) nucleus is a cornerstone of heterocyclic chemistry, and methods often involve the cyclization of ortho-substituted nitroaromatics. The Leimgruber-Batcho indole synthesis, for example, proceeds from an o-nitrotoluene derivative. researchgate.net A similar strategy can be envisioned for this compound.

A plausible pathway involves the selective reduction of the nitro group to an amine. The resulting aniline (B41778) derivative can then undergo an intramolecular condensation reaction between the newly formed amino group and one of the malonate's ester functionalities. This cyclization would lead to the formation of a substituted oxindole (B195798) ring, which is a common precursor that can be further converted to the corresponding indole. The presence of the cyano group on the benzene (B151609) ring would result in a cyano-substituted indole, a valuable scaffold in drug discovery.

Spirooxindoles are a privileged class of compounds found in numerous natural products and synthetic molecules with significant biological activities. beilstein-journals.org The synthesis of complex spirocyclic systems such as spiro[indoline-3,3'-quinoline]-2,2'-diones often utilizes isatin (B1672199) (indoline-2,3-dione) derivatives as key building blocks.

This compound can serve as a precursor to the required isatin scaffold. A potential synthetic route involves first the hydrolysis and decarboxylation of the malonate ester to yield 4-cyano-2-nitrophenylacetic acid. Subsequent chemical manipulations could convert the acetic acid side chain into the keto-acid necessary for cyclization to the isatin ring. This 5-cyanoisatin derivative could then participate in multicomponent reactions, for example with an amino-quinoline, to construct the target spiro[indoline-3,3'-quinoline]-2,2'-dione framework.

Chromeno[2,3-b]pyridines are a class of fused heterocyclic compounds with applications in materials science and as corrosion inhibitors. mdpi.com Multicomponent reactions (MCRs) provide an efficient means for their synthesis. mdpi.comresearchgate.net Research has shown that a one-pot reaction of a salicylaldehyde, a malononitrile (B47326) dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile), and dimethyl malonate in a solvent like DMSO can yield a highly functionalized chromeno[2,3-b]pyridine. mdpi.comsemanticscholar.org

In this transformation, the dimethyl malonate fragment is incorporated into the final structure, forming a key part of the heterocyclic system. The reaction proceeds through a cascade of events including Knoevenagel condensation, Michael addition, and subsequent cyclization and isomerization steps to build the complex fused ring system. mdpi.com Using this compound or a derivative thereof in such a multicomponent reaction would lead to novel, highly substituted chromeno[2,3-b]pyridine analogues.

The table below details a representative multicomponent synthesis of a chromeno[2,3-b]pyridine derivative incorporating a malonate unit. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent/Conditions | Product | Yield |

| Salicylaldehyde | 2-Aminoprop-1-ene-1,1,3-tricarbonitrile | Dimethyl malonate | DMSO, Room Temp, 24h | Dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate | 90% |

This efficient synthesis highlights the utility of malonate esters as key building blocks for constructing complex heterocyclic frameworks. mdpi.com

Utility in the Synthesis of Oxindoles and N-Hydroxy-2-oxindoles

A significant application of this compound and related 2-nitroarylmalonate diesters is in the synthesis of oxindole and N-hydroxy-2-oxindole scaffolds. google.comgoogle.com These heterocyclic systems are core components of many biologically active compounds. The conversion process is an elegant example of reaction efficiency, often involving a one-pot catalytic hydrogenation that leads to a cascade of reactions. google.com

The synthesis proceeds through a well-defined pathway. First, the 2-nitroarylmalonate diester undergoes catalytic hydrogenation. google.comgoogle.com This selectively reduces the nitro group to either a 2-(N-hydroxyamino)arylmalonate diester or, with further reduction, a 2-aminoarylmalonate diester. google.com These intermediates are typically not isolated. Instead, they undergo a spontaneous intramolecular aminolysis, where the newly formed hydroxylamine (B1172632) or amine group attacks one of the proximal ester groups, leading to cyclization. google.comgoogle.com This cyclization step forms an N-hydroxy-2-oxindole-3-carboxylate ester or a 2-oxindole-3-carboxylate ester, respectively. google.com

A key advantage of this method is that the subsequent hydrolysis and decarboxylation of the remaining ester group can also occur in situ, directly yielding the final N-hydroxy-2-oxindole or 2-oxindole product. google.com This streamlined process, which combines hydrogenation, cyclization, hydrolysis, and decarboxylation in a single operation without isolating intermediates, is highly efficient and desirable for large-scale synthesis. google.comgoogle.com

| Starting Material | Key Process | First Intermediate | Second Intermediate | Final Product |

|---|---|---|---|---|

| This compound | Partial Catalytic Hydrogenation & In Situ Cyclization | 2-(N-hydroxyamino)arylmalonate diester | N-hydroxy-2-oxindole-3-carboxylate ester | N-Hydroxy-2-oxindole derivative |

| This compound | Full Catalytic Hydrogenation & In Situ Cyclization | 2-aminoarylmalonate diester | 2-oxindole-3-carboxylate ester | 2-Oxindole derivative |

Role in Pharmaceutical Intermediate Synthesis

The structural features of this compound make it a valuable building block in the synthesis of pharmaceuticals. ontosight.ai The presence of the reactive nitro group and the versatile malonate ester functionality allows for its incorporation into complex drug molecules, particularly those targeting cancer and inflammatory diseases. ontosight.ai

This compound serves as a key starting material for the synthesis of various active pharmaceutical ingredients (APIs) and their analogues. Its chemical structure is a precursor to the core of several targeted therapies. For instance, related 2-nitrophenyl malonate derivatives are crucial intermediates in the synthesis of antineoplastic agents such as sunitinib (B231) malate, a multi-targeted receptor tyrosine kinase inhibitor. The malonate portion can be hydrolyzed and decarboxylated to yield functionalized aromatic acids, which are common pharmacophores. The compound's ability to form heterocyclic systems, such as the oxindoles discussed previously, is fundamental to its utility, as these structures are prevalent in a wide range of biologically active molecules. semanticscholar.org

In the context of industrial pharmaceutical manufacturing, efficiency, cost-effectiveness, and safety are paramount. The synthetic routes employing this compound are well-suited for process chemistry. The ability to perform multi-step transformations in a single reaction vessel (in situ) significantly enhances manufacturing efficiency. google.comgoogle.com As seen in the synthesis of oxindoles, avoiding the isolation of intermediates reduces solvent usage, minimizes waste generation, shortens production time, and lowers operational costs. google.com Such streamlined, one-pot procedures are a hallmark of modern green chemistry principles and are highly sought after in pharmaceutical process development. google.com

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. The use of well-defined intermediates like this compound is integral to this process. However, its own synthesis and subsequent reactions must be carefully controlled to prevent the formation of structurally similar impurities that can be difficult to separate from the target API.

For example, in the synthesis of the API Nintedanib, a related compound, Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate, has been identified as a potential impurity. veeprho.compharmaffiliates.com This underscores the importance of precise reaction control when using nitrophenylmalonate derivatives. By understanding the potential side reactions and degradation pathways of this compound, chemists can develop robust manufacturing processes that minimize the levels of related impurities in the final API, ensuring it meets the stringent purity requirements set by regulatory authorities. ich.org

| Active Pharmaceutical Ingredient (API) | Related Impurity | CAS Number of Impurity |

|---|---|---|

| Nintedanib | Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate | 1160293-27-5 |

Contributions to Materials Chemistry

While the primary applications of this compound are in organic and medicinal chemistry, its structural components are also relevant to materials science. Malonate derivatives, in general, are utilized as building blocks in the synthesis of polymers and specialty materials. They can be incorporated into formulations for adhesives and coatings to enhance performance characteristics such as adhesion and durability. nbinno.com

Furthermore, molecules containing multiple coordination sites, such as dicarboxylates derived from malonates, can act as ligands to assemble metal-organic frameworks (MOFs). researchgate.net These materials are highly porous crystalline structures with potential applications in gas storage, catalysis, and separation. The combination of the malonate group with the cyano and aromatic functionalities in this compound presents possibilities for creating novel functional materials, although specific research in this area is not yet widely documented. researchgate.net

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Characterization Techniques

Spectroscopic analysis provides a detailed fingerprint of the Dimethyl 2-(4-cyano-2-nitrophenyl)malonate molecule, confirming its structural integrity and the presence of key chemical features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound, providing precise information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the malonate group, and the methyl protons of the ester groups. The aromatic region will display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most deshielded. The methine proton will appear as a singlet, and the two equivalent methyl groups of the dimethyl ester will also present as a singlet, typically in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. Key resonances will include those for the carbonyl carbons of the ester groups, the carbons of the aromatic ring (with varying chemical shifts due to the electron-withdrawing effects of the nitro and cyano groups), the methine carbon, the methyl carbons, and the carbon of the cyano group.

Interactive Data Table: Predicted NMR Data

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aromatic-H | 7.8 - 8.5 (m) | 125 - 150 |

| Methine-CH | ~5.0 (s) | ~55 |

| Methyl-CH₃ | ~3.8 (s) | ~53 |

| Carbonyl-C=O | - | ~165 |

| Cyano-C≡N | - | ~117 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound. The IR spectrum is expected to exhibit strong absorption bands indicative of its key structural components.

The most prominent peaks would include the stretching vibrations of the carbonyl groups (C=O) of the dimethyl ester, typically appearing in the region of 1730-1750 cm⁻¹. The presence of the nitro group (NO₂) will be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com The cyano group (C≡N) stretching vibration should be observable as a sharp, medium-intensity peak in the 2220-2240 cm⁻¹ region. spectroscopyonline.comnih.gov Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring will appear in the 1400-1600 cm⁻¹ range. libretexts.org

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (Ester) | C=O Stretch | 1730 - 1750 |

| Nitro | Asymmetric NO₂ Stretch | ~1530 |

| Nitro | Symmetric NO₂ Stretch | ~1350 |

| Cyano | C≡N Stretch | 2220 - 2240 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structural composition through fragmentation analysis. The molecular formula of the compound is C₁₂H₁₀N₂O₆, corresponding to a molecular weight of 278.22 g/mol . cymitquimica.comchemicalbook.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 278. Subsequent fragmentation would likely involve the loss of methoxycarbonyl (-COOCH₃) or methoxy (B1213986) (-OCH₃) radicals from the malonate moiety. Cleavage of the bond between the aromatic ring and the malonate group is also a probable fragmentation pathway. The presence of the nitro group can lead to characteristic losses of NO or NO₂.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound, purifying the product, and assessing its final purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound. Given the polar nature of the molecule, arising from the nitro and ester functionalities, reversed-phase HPLC is a suitable method. mdpi.comchromatographyonline.com

A typical HPLC system would utilize a C18 or a more polar-modified silica (B1680970) column (such as a phenyl or cyano column) to achieve good separation. hawachhplccolumn.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the product from starting materials and byproducts. Detection is commonly performed using a UV detector, as the aromatic nitro compound strongly absorbs UV light. This method allows for the quantitative determination of purity and can be scaled up for preparative purification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

While this compound itself may have limited volatility for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable technique for the identification of more volatile byproducts and impurities that may be present from the synthesis. researchgate.net

Potential volatile impurities could include residual solvents or byproducts from side reactions. For analysis, a sample can be dissolved in a suitable solvent and injected into the GC-MS system. The gas chromatograph separates the volatile components based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides mass spectra for each separated component, allowing for their identification by comparison to spectral libraries. This is particularly useful for identifying and eliminating unwanted side products in the synthetic process. nih.govnih.gov

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for determining the empirical formula of a pure chemical compound. This destructive method measures the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula to verify its elemental composition and purity.

For "this compound," the molecular formula is C₁₂H₁₀N₂O₆, with a molecular weight of 278.22 g/mol . cymitquimica.comchemicalbook.com The theoretical elemental composition can be calculated from this formula. While specific experimental data for this compound is not widely published, the table below outlines the expected theoretical percentages against which any experimental findings would be benchmarked. A close correlation between experimental and theoretical values is a critical criterion for confirming the synthesis of the target compound.

Table 1: Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 51.81 | Data not available |

| Hydrogen (H) | 3.62 | Data not available |

| Nitrogen (N) | 10.07 | Data not available |

| Oxygen (O) | 34.50 | Data not available |

Note: The theoretical percentages are calculated based on the molecular formula C₁₂H₁₀N₂O₆. Experimental data is not currently available in public literature.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature review, a single-crystal X-ray diffraction study for "this compound" has not been reported. Consequently, detailed crystallographic data, such as the crystal system, space group, and unit cell dimensions, are not available. The generation of such data would require the growth of a suitable single crystal of the compound and subsequent analysis using an X-ray diffractometer.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Note: No published crystallographic data for this specific compound were found.

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. These studies, typically employing methods like Density Functional Theory (DFT), provide insights into the three-dimensional arrangement of atoms and the distribution of electrons.

Conformer Analysis and Energy Minimization

A thorough computational analysis begins with identifying the most stable three-dimensional shapes, or conformers, of a molecule. This process involves systematically rotating the molecule's single bonds—such as those connecting the malonate ester groups to the central carbon and the phenyl ring—to map the potential energy surface. Each identified conformer represents a local minimum on this surface.

Following this, energy minimization calculations are performed to determine the geometry of the lowest energy (most stable) conformer. However, specific studies detailing the conformer analysis or the minimized energy structure for Dimethyl 2-(4-cyano-2-nitrophenyl)malonate have not been reported in the available scientific literature.

Electron Density Distribution and Frontier Molecular Orbitals